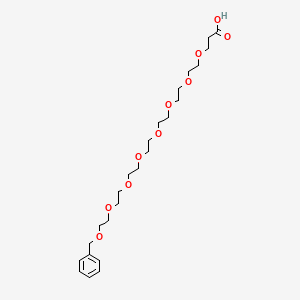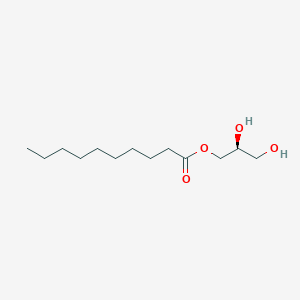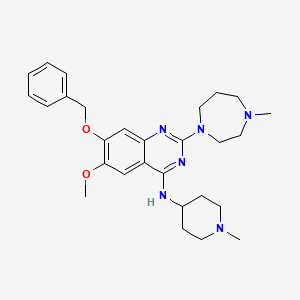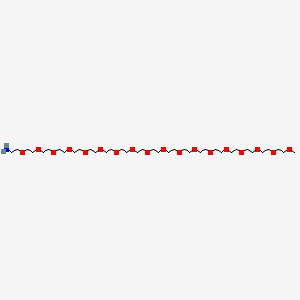
Avenciguat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avenciguat, also known by its development name BI 685509, is a soluble guanylate cyclase activator developed by Boehringer Ingelheim. It is primarily investigated for its potential therapeutic effects in treating kidney disease, cirrhosis, and other conditions related to impaired nitric oxide signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Avenciguat involves multiple steps, starting from the preparation of key intermediates. The process includes the formation of pyrazole and pyridine derivatives, followed by their coupling and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can take place at the aromatic rings, where halogen atoms or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include hydroxide ions, amines, and thiols, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Avenciguat has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying soluble guanylate cyclase activation and its effects on cyclic guanosine monophosphate signaling pathways.
Biology: this compound is used to investigate the role of nitric oxide signaling in various biological processes, including vasodilation and cellular proliferation.
Medicine: Clinical trials are exploring its potential in treating conditions such as chronic kidney disease, diabetic nephropathy, and liver cirrhosis
Industry: this compound’s ability to modulate nitric oxide signaling makes it a candidate for developing new therapeutic agents targeting cardiovascular and renal diseases.
Mécanisme D'action
Avenciguat exerts its effects by activating soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This activation leads to increased levels of cyclic guanosine monophosphate, which in turn activates downstream signaling pathways involved in vasodilation, inhibition of smooth muscle cell proliferation, and reduction of platelet aggregation . The molecular targets include soluble guanylate cyclase itself and various cyclic guanosine monophosphate-dependent protein kinases and ion channels.
Comparaison Avec Des Composés Similaires
Vericiguat: Another soluble guanylate cyclase stimulator used in the management of heart failure.
Riociguat: A soluble guanylate cyclase stimulator approved for the treatment of pulmonary hypertension.
Comparison: Avenciguat is unique in its specific application for kidney disease and cirrhosis, whereas vericiguat and riociguat are primarily used for cardiovascular conditions. Additionally, this compound’s molecular structure and pharmacokinetic properties may offer distinct advantages in terms of bioavailability and target specificity .
Propriétés
Numéro CAS |
1579514-06-9 |
|---|---|
Formule moléculaire |
C34H38N4O5 |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
5-ethoxy-1-[6-[3-methyl-2-[[5-methyl-2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-6-yl]methoxy]phenyl]pyridin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C34H38N4O5/c1-4-42-33-29(34(39)40)19-35-38(33)31-10-6-9-30(36-31)28-8-5-7-22(2)32(28)43-21-25-12-11-24-20-37(16-13-27(24)23(25)3)26-14-17-41-18-15-26/h5-12,19,26H,4,13-18,20-21H2,1-3H3,(H,39,40) |
Clé InChI |
KWNFFNFBUMFTHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NN1C2=CC=CC(=N2)C3=CC=CC(=C3OCC4=C(C5=C(CN(CC5)C6CCOCC6)C=C4)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)


![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)


![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)

![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)

